2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine
Description
2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine is a heterocyclic amine featuring a partially saturated quinoline core (tetrahydroquinoline) with an ethanamine (-CH2CH2NH2) substituent at the 6-position. The tetrahydroquinoline ring provides a balance of aromaticity and flexibility, while the ethanamine side chain may enhance solubility and receptor binding .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8,13H,1-2,5-7,12H2 |
InChI Key |
TXLKADKPUZNQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCN)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This process yields the tetrahydroquinoline intermediate, which can then be further reacted with ethylamine to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of tetrahydroquinoline compounds exhibit potential as neuroprotective agents. For instance, studies have shown that certain tetrahydroquinoline analogues can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. A specific study identified a tetrahydroquinoline derivative as a potent nNOS inhibitor with improved oral bioavailability, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Treatment of Sleep Disorders
Tetrahydroquinoline derivatives have been explored for their antagonistic effects on orexin receptors, which are critical in regulating sleep-wake cycles. Compounds targeting these receptors may offer new avenues for treating sleep disorders such as insomnia and narcolepsy . The pharmacological profile of these compounds suggests they could modulate appetite and sleep patterns effectively.
Cardiovascular Health
The compound has also been investigated for its role in managing cholesterol levels. Certain tetrahydroquinoline derivatives have demonstrated inhibitory activity against cholesteryl ester transfer protein (CETP), which is crucial for regulating HDL and LDL cholesterol levels. This action could be beneficial in preventing arteriosclerotic diseases and managing dyslipidemia .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives against various bacterial strains. These compounds have shown efficacy in treating infections, indicating their potential use as novel antimicrobial agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Positional Isomerism
- 8-Position vs. 6-Position Substitution: The positional isomer 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine (CID 54595063) shares the same molecular formula (C11H16N2) but differs in the ethanamine group’s placement.
Nitrogen Substituents
- (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (CAS 1342712-03-1) features an ethyl group, further enhancing hydrophobicity and possibly prolonging half-life in vivo .
Side Chain Variations
- Extended Alkylamino Chains: Compound 47 (1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine, MW 248.2) includes a diethylaminoethyl side chain, which introduces basicity and bulkiness. This modification could improve blood-brain barrier penetration or receptor affinity compared to the simpler ethanamine chain .
- Fluorinated Derivatives: Compound 48 (1-(2-(Dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-amine) adds a fluorine atom at the 8-position, likely enhancing metabolic stability and binding specificity through electronic effects .
Physicochemical Properties
Biological Activity
2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine, a compound derived from the tetrahydroquinoline family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline ring fused with an ethanamine side chain. This unique structure contributes to its biological activity by interacting with various biological targets.
1. Neuroprotective Effects
Research has indicated that derivatives of tetrahydroquinoline exhibit neuroprotective properties. For instance, compounds with similar structures have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. One study highlighted a specific derivative that demonstrated improved oral bioavailability and significant inhibition of nNOS, suggesting potential for treating conditions like migraine and neuropathic pain .
2. Antitumor Activity
Several studies have reported the antitumor effects of tetrahydroquinoline derivatives. A notable investigation synthesized various analogs and evaluated their cytotoxicity against cancer cell lines. Some compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating their potent antitumor activity . The following table summarizes the IC50 values of selected compounds:
| Compound ID | IC50 (µg/mL) | Comparison (Doxorubicin IC50) |
|---|---|---|
| 25 | 3 | Lower |
| 32 | 2.5 | Lower |
| Doxorubicin | 37.5 | Reference |
3. Antimicrobial Properties
Tetrahydroquinoline derivatives have also shown antimicrobial activity against various pathogens. The structural modifications in these compounds can enhance their efficacy against bacterial strains and fungi. A study assessed the activity of several analogs against Staphylococcus aureus and Escherichia coli, noting significant inhibition at low concentrations .
The biological activities of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:
- nNOS Inhibition : The selective inhibition of nNOS reduces the production of nitric oxide (NO), which is often associated with neuroinflammation and pain pathways.
- Cytotoxic Mechanisms : In cancer cells, these compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.
Case Study 1: Neuroprotection in Animal Models
In a study involving rats with induced neuropathic pain, a tetrahydroquinoline derivative was administered at doses of 30 mg/kg. The results showed significant reversal of hyperalgesia and allodynia, demonstrating its potential as a therapeutic agent for chronic pain conditions .
Case Study 2: Antitumor Efficacy
A series of tetrahydroquinoline derivatives were tested against various cancer cell lines. Compounds with specific substitutions on the aromatic ring displayed enhanced cytotoxicity compared to standard treatments like Doxorubicin. The study concluded that these derivatives could serve as lead compounds for developing new anticancer drugs .
Q & A
Q. What are the recommended synthetic routes for 2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine, and how can reaction yields be optimized?
Methodological Answer: A common approach involves reductive amination or cyclization of substituted anilines with appropriate aldehydes/ketones. For example, a 52% yield was achieved via catalytic hydrogenation of a Schiff base intermediate using Pd/C in ethanol . Optimization strategies include:
- Temperature control : Maintaining 50–60°C during cyclization to minimize side reactions.
- Catalyst selection : Pd/C or PtO₂ for selective reduction of imine bonds.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Use a combination of NMR spectroscopy and X-ray crystallography :
- ¹H NMR : Characteristic signals include δ 6.48–6.41 ppm (aromatic protons) and δ 3.29–3.03 ppm (tetrahydroquinoline CH₂ groups) .
- XRD : Resolve bond angles and torsional strain. For example, a related tetrahydroquinoline derivative showed torsion angles of 47.0° (isoxazole-phenyl) and 3.5° (nitro group) .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel (230–400 mesh) with eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield >95% purity for crystalline derivatives .
- Distillation : For volatile intermediates, fractional distillation at reduced pressure (e.g., bp 242–245°C for chlorophenyl analogs) .
Q. How can the stability of this compound be assessed under experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 200°C).
- pH stability tests : Monitor degradation via HPLC in buffers (pH 2–12) over 24 hours.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
Q. How can computational modeling predict the selectivity of this compound analogs for neuronal targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to nNOS active sites (e.g., key interactions with heme Fe³⁺) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
Q. What strategies resolve contradictions in reported fluorescence properties of tetrahydroquinoline derivatives?
Methodological Answer:
- Solvent effects : Compare emission maxima in polar (e.g., MeOH) vs. nonpolar solvents (e.g., hexane) .
- Conformational analysis : Use TD-DFT calculations to correlate torsion angles (e.g., 47.0° vs. 56.4° ) with Stokes shifts.
- Quenching studies : Add KI or acrylamide to differentiate static vs. dynamic quenching mechanisms .
Q. How can regioselectivity challenges in synthesizing 6-substituted tetrahydroquinolines be addressed?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Q. How are crystallographic data discrepancies (e.g., bond angles) resolved in structural reports?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
